

What is the chemical structure of Tulathromycin A?

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An In-Depth Technical Guide to Tulathromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tulathromycin A is a semi-synthetic macrolide antibiotic belonging to the triamilide subclass, distinguished by its unique three-amine functional group. It is a potent therapeutic agent primarily used in veterinary medicine for the treatment and prevention of respiratory diseases in cattle and swine. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **Tulathromycin A**. Detailed experimental protocols for its analysis and a summary of its spectroscopic data are presented to support research and development activities.

Chemical Structure and Identification

Tulathromycin A is the primary component of the drug substance tulathromycin, which exists as an equilibrated mixture of two isomers, with **Tulathromycin A** constituting approximately 90%.[1][2] It is a 15-membered macrocyclic lactone.

The chemical structure of **Tulathromycin A** is characterized by a macrolide ring to which two distinct sugar moieties are attached. The IUPAC name is (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-



dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one.[3][4]

Table 1: Chemical Identifiers of Tulathromycin A

Identifier	Value	Source(s)
CAS Number	217500-96-4	[3][5]
Molecular Formula	C41H79N3O12	[3][5]
Molecular Weight	806.09 g/mol	[3][5]
SMILES String	CCCNCC1(C(OC(CC1(C)OC) OC2C(C(C(C(C(C(C(C(C(C(C)C) OC2=O)CC)C)O)C)C)C(C(C)C) O)C)O)C)O)C(C(C(C(C(O3)C)N(C)C)O)O)O)O3	[5]
InChI Key	GUARTUJKFNAVIK- QPTWMBCESA-N	[3]

Physicochemical Properties

Tulathromycin A is a white to off-white crystalline powder.[6] Its physicochemical properties are crucial for its formulation and pharmacokinetic profile.

Table 2: Physicochemical Properties of Tulathromycin A



Property	Value	Source(s)
Appearance	White to off-white solid	[6]
рКа	8.6 - 9.6	[7]
Solubility		
DMSO	≥24.1 mg/mL	[5]
Ethanol	~30 mg/mL	[3]
Water	Readily soluble at pH < 8	[8]
Ethanol:PBS (1:1, pH 7.2)	~0.5 mg/mL	[3]
Melting Point	190 - 192 °C	[9]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quality control of **Tulathromycin A**. While a complete set of assigned NMR peaks is not readily available in the public domain, certificates of analysis confirm that ¹H NMR spectra are consistent with the known structure.[6][10]

Mass Spectrometry

Mass spectrometry, particularly LC-MS/MS, is a key analytical technique for the quantification of **Tulathromycin A** in biological matrices. Under electrospray ionization (ESI), **Tulathromycin A** can form doubly charged precursor ions. A common transition monitored for quantification is the fragmentation of the doubly charged ion [M+2H]²⁺ at m/z 403.7 to a singly charged product ion at m/z 576.9.[3]

Table 3: Mass Spectrometric Parameters for **Tulathromycin A**



Parameter	Value	Source(s)
Ionization Mode	Electrospray Ionization (ESI), Positive	[3]
Precursor Ion (Quantification)	m/z 403.7 ([M+2H] ²⁺)	[3]
Product Ion (Quantification)	m/z 576.9	[3]
Precursor Ion (Confirmation)	m/z 403.7 ([M+2H] ²⁺)	[3]
Product Ion (Confirmation)	m/z 229.9	[3]

Experimental Protocols Synthesis of Tulathromycin A

The synthesis of **Tulathromycin A** is a multi-step process that typically starts from a precursor macrolide, such as azithromycin. A general synthetic scheme involves:

- Protection: The hydroxyl groups of the starting material are protected, for example, using benzyl chloroformate (Cbz-Cl).
- Oxidation: A specific hydroxyl group is oxidized to a ketone. The Albright-Goldman oxidation is one such method employed.
- Epoxidation: The ketone is converted to an epoxide, for instance, through a Wittig-Horner reaction to form an alkene followed by oxidation with hydrogen peroxide.
- Deprotection: The protecting groups are removed, often via catalytic hydrogenation using palladium on carbon (Pd/C).
- Amination: The epoxide ring is opened by reaction with n-propylamine to introduce the propylamino side chain.
- Purification: The crude product is purified, for example, by forming a phosphate salt, to yield the final high-purity **Tulathromycin A**.



This process has been improved to avoid low-temperature reactions, making it more suitable for industrial-scale production.[5]

Quantification of Tulathromycin A in Bovine Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of tulathromycin in various bovine biological matrices.[3]

1. Sample Preparation:

- Thaw frozen plasma samples at room temperature.
- To 200 μ L of the plasma sample, add 20 μ L of an internal standard solution (Tulathromycin-d7, 1 μ g/mL in acetonitrile).
- Add 180 µL of acetonitrile for protein precipitation.
- · Vortex the mixture for 30 seconds.
- Centrifuge at 21,000 x g for 10 minutes at 4°C.
- Filter the supernatant through a 0.22 µm nylon syringe filter.
- Dilute 100 μ L of the filtered supernatant with 100 μ L of 0.1% formic acid in water in an LC vial.

2. LC-MS/MS Analysis:

- Chromatographic Column: BEH C18 column (50 x 2.1 mm, 1.7 μm).
- Column Temperature: 40°C.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 10 μL.
- Gradient Elution: A suitable gradient is run for a total of 5 minutes to separate the analyte from matrix components.
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization source.
- Ionization Mode: Positive.
- Monitored Transitions: As detailed in Table 3.

3. Quantification:







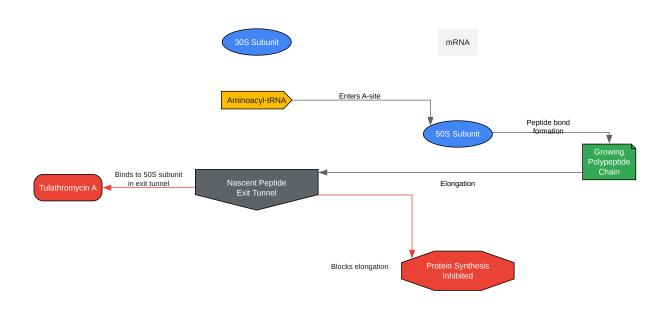
- A calibration curve is constructed using fortified plasma samples with known concentrations of Tulathromycin A.
- The concentration of **Tulathromycin A** in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The validated range for this method in plasma is 0.01–1 μg/mL.[3]

Mechanism of Action

Tulathromycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[11] This is achieved through its high-affinity binding to the 50S subunit of the bacterial ribosome.[7][12]

The binding site for macrolides is located within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit. By binding to this site, **Tulathromycin A** physically obstructs the passage of the elongating polypeptide chain, leading to a premature dissociation of the peptidyl-tRNA from the ribosome.[7][12] This effectively halts protein synthesis, resulting in a bacteriostatic effect. At higher concentrations, it may exhibit bactericidal activity against certain pathogens.[12]





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Mechanism of Tulathromycin A Action

Conclusion

Tulathromycin A is a well-characterized macrolide antibiotic with a unique chemical structure that confers a long half-life and excellent tissue penetration, particularly in the lungs. The information provided in this technical guide, including its chemical properties, detailed analytical methodologies, and mechanism of action, serves as a valuable resource for researchers and professionals in the field of drug development and veterinary medicine. Further research into its synthesis and potential applications will continue to be of significant interest.

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